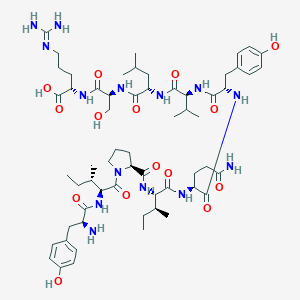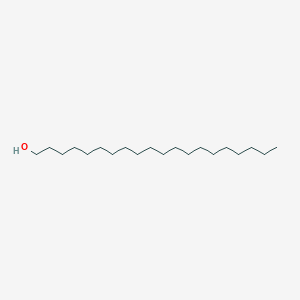
1,2,4-Benzenetricarboxylic Acid 1,2-Bis(2-ethylhexyl) Ester
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 1,2,4-Benzenetricarboxylic Acid 1,2-Bis(2-ethylhexyl) Ester involves complex chemical reactions. For instance, Fakhri and Yousefi (2000) detailed the synthesis of siloxy-benzocyclooctenes, highlighting the critical steps and conditions for achieving desired esters through monoalkylation and decarboxylation processes (Fakhri & Yousefi, 2000).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the physical and chemical properties of compounds. Golankiewicz et al. (1985) provided insights into the structure of substituted aminothiazoles through spectroscopic means and X-ray crystallographic investigation, demonstrating the importance of structural analysis in chemical research (Golankiewicz et al., 1985).
Chemical Reactions and Properties
Chemical reactions involving 1,2,4-Benzenetricarboxylic Acid 1,2-Bis(2-ethylhexyl) Ester are diverse. For example, Içli et al. (2012) discussed multicomponent reactions to form macrocycles and polymers, showing the versatility of chemical reactions in creating complex structures from simple precursors (Içli et al., 2012).
Physical Properties Analysis
The physical properties of such esters are influenced by their molecular structure. Percec et al. (1992) studied the phase behavior of polyethers and copolyethers, revealing the impact of molecular design on the material's mesophase and thermal properties (Percec et al., 1992).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity and stability, is vital for potential applications. Bhogala and Nangia (2003) explored the cocrystals of cyclohexanetricarboxylic acid with various bipyridine homologues, providing insights into hydrogen bonding in neutral and ionic complexes, which are fundamental for the chemical properties of these compounds (Bhogala & Nangia, 2003).
Wissenschaftliche Forschungsanwendungen
Polymer Chemistry : Hyperbranched poly(ester)s with pendant hydroxy groups synthesized using bis(oxetane)s and 1,3,5-benzenetricarboxylic acid exhibit insoluble water properties and solubility in a wide range of solvents. This makes them useful in various applications, including potentially as resists for high-resolution microscopy (Nishikubo, Kudo, & Nakagami, 2006).
Organic Synthesis : Bis(trimethylstannyl)aryl compounds, synthesized from phenols via an SRN1 mechanism, are useful for preparing bidentate Lewis acids (Chopa, Lockhart, & Silbestri, 2002).
Supramolecular Chemistry : Dative B-N bonds create molecularly defined macrocycles and polymers by coordinating pyridyl ligands to 1,4-bis(benzodioxaborole)benzene, useful in structural supramolecular chemistry and crystal engineering (Içli et al., 2012).
Solar Cell Research : D-A-D-A-D push-pull organic semiconductors with benzo[1,2-b:4, 5-b′] dithiophene cores demonstrate potential for efficient solar cell fabrication, absorbing sunlight over a broad spectrum (Do et al., 2015).
Lithography Applications : Two-component positive photoresists based on novel ester acetal polymers and sulfonium triflate PAGs show promise for lithography, offering clear patterns and low photosensitivity (Wang, Chu, & Cheng, 2007).
Catalysis : Palladium catalysts are highly efficient for alkoxycarbonylation of alkenes, producing versatile ester products, important in both industry and research labs (Dong et al., 2017).
Photovoltaic Properties : Low-bandgap alternating copolymers like CEHTF and CEHTP exhibit promising optical, electrochemical, and photovoltaic properties, with potential solar cell applications (Cimrová et al., 2011).
Environmental Impact : Studies on phthalates like bis(2-ethylhexyl)phthalate (a related compound) in the environment have increased, addressing concerns about their release through plastic incineration or leaching into water (Neff, 2002).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,4-bis(2-ethylhexoxycarbonyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O6/c1-5-9-11-18(7-3)16-30-24(28)21-14-13-20(23(26)27)15-22(21)25(29)31-17-19(8-4)12-10-6-2/h13-15,18-19H,5-12,16-17H2,1-4H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGGJHWAFDJNPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)OCC(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501334192 | |
| Record name | 3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501334192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Benzenetricarboxylic Acid 1,2-Bis(2-ethylhexyl) Ester | |
CAS RN |
63468-09-7 | |
| Record name | 3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501334192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![7H-Pyrido[2,3-c]pyrrolo[1,2-e][1,2,5]triazepin-7-one](/img/structure/B47685.png)




